molecular formula C6H11ClO B14750262 1-(2-Chloroethoxy)but-2-ene CAS No. 1462-44-8

1-(2-Chloroethoxy)but-2-ene

Cat. No.: B14750262
CAS No.: 1462-44-8
M. Wt: 134.60 g/mol
InChI Key: NGQCQSRFKXNJEO-UHFFFAOYSA-N
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Description

1-(2-Chloroethoxy)but-2-ene is an organic compound with the molecular formula C6H11ClO It is a chlorinated ether and an unsaturated hydrocarbon, characterized by the presence of a chloroethoxy group attached to a butene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloroethoxy)but-2-ene can be synthesized through several methods. One common approach involves the reaction of 2-chloroethanol with but-2-ene in the presence of a strong acid catalyst. The reaction typically occurs under reflux conditions, with the acid catalyst facilitating the formation of the ether linkage.

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloroethoxy)but-2-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

1-(2-Chloroethoxy)but-2-ene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethoxy)but-2-ene involves its interaction with various molecular targets. The chloroethoxy group can participate in electrophilic addition reactions, where the compound acts as an electrophile and reacts with nucleophiles. This interaction can lead to the formation of new chemical bonds and the modification of existing molecular structures.

Comparison with Similar Compounds

    But-2-ene: An unsaturated hydrocarbon with a similar butene backbone but lacking the chloroethoxy group.

    1-(2-Chloroethoxy)ethane: A related compound with a shorter carbon chain.

    2-(2-Chloroethoxy)ethanol: A compound with a hydroxyl group instead of the double bond.

Uniqueness: 1-(2-Chloroethoxy)but-2-ene is unique due to its combination of a chloroethoxy group and an unsaturated butene backbone

Properties

CAS No.

1462-44-8

Molecular Formula

C6H11ClO

Molecular Weight

134.60 g/mol

IUPAC Name

1-(2-chloroethoxy)but-2-ene

InChI

InChI=1S/C6H11ClO/c1-2-3-5-8-6-4-7/h2-3H,4-6H2,1H3

InChI Key

NGQCQSRFKXNJEO-UHFFFAOYSA-N

Canonical SMILES

CC=CCOCCCl

Origin of Product

United States

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